molecular formula C8H6N4O B13929715 5-amino-3-(furan-2-yl)-1H-pyrazole-4-carbonitrile

5-amino-3-(furan-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B13929715
M. Wt: 174.16 g/mol
InChI Key: JTOHJTZGBBHHQN-UHFFFAOYSA-N
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Description

5-amino-3-(furan-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains both a furan ring and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(furan-2-yl)-1H-pyrazole-4-carbonitrile typically involves the condensation of 5-aminopyrazole with furan-2-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-(furan-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-amino-3-(furan-2-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-amino-3-(furan-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-amino-3-(furan-2-yl)-1H-pyrazole-4-carbonitrile include other heterocyclic compounds with furan and pyrazole rings, such as:

  • 5-amino-3-(furan-2-yl)-1H-pyrazole-4-carboxamide
  • 5-amino-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid
  • 5-amino-3-(furan-2-yl)-1H-pyrazole-4-methyl

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

3-amino-5-(furan-2-yl)-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C8H6N4O/c9-4-5-7(11-12-8(5)10)6-2-1-3-13-6/h1-3H,(H3,10,11,12)

InChI Key

JTOHJTZGBBHHQN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(C(=NN2)N)C#N

Origin of Product

United States

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